molecular formula C9H5BrF3NOS B15208768 2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole

2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole

Cat. No.: B15208768
M. Wt: 312.11 g/mol
InChI Key: UVHIXXIVMGOAJX-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features both bromomethyl and trifluoromethylthio functional groups attached to a benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the benzo[d]oxazole core .

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole include other benzo[d]oxazole derivatives with different substituents, such as:

Uniqueness

This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C9H5BrF3NOS

Molecular Weight

312.11 g/mol

IUPAC Name

2-(bromomethyl)-5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C9H5BrF3NOS/c10-4-8-14-6-3-5(16-9(11,12)13)1-2-7(6)15-8/h1-3H,4H2

InChI Key

UVHIXXIVMGOAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)CBr

Origin of Product

United States

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